![molecular formula C10H8F3NO2 B114212 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene CAS No. 142840-01-5](/img/structure/B114212.png)
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene
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Overview
Description
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene, also known as NTB, is a chemical compound with a molecular formula of C10H7F3N2O2. NTB is a widely used reagent in organic chemistry, particularly in the field of radical reactions. NTB has been used as a radical initiator, a fluorescent probe, and a photoinitiator.
Mechanism of Action
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene acts as a radical initiator by undergoing homolytic cleavage of the N-O bond to form the nitroso radical. This nitroso radical can then react with other molecules to form new radicals, which can initiate chain reactions. As a fluorescent probe, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is excited by light, and the resulting fluorescence can be used to study the environment of the molecule. As a photoinitiator, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is activated by light, and the resulting radicals can initiate polymerization reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. However, it has been shown to be non-toxic and non-carcinogenic. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used in in vitro studies to investigate the effects of radicals on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a radical initiator is its high efficiency. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can initiate radical reactions at low temperatures and in the presence of air. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is stable and can be stored for long periods of time. However, one limitation of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is its sensitivity to light. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene should be stored in the dark to prevent degradation.
Future Directions
There are several future directions for research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. One area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene in the fabrication of micro- and nanostructures. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to create complex structures with high precision. Another area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a fluorescent probe in biological systems. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to study the dynamics of lipid bilayers and the mechanism of protein folding. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used in the development of new photoinitiators for polymerization reactions.
Conclusion:
In conclusion, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is a widely used reagent in organic chemistry, particularly in the field of radical reactions. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a radical initiator, a fluorescent probe, and a photoinitiator. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has several advantages, including high efficiency and stability, but also has limitations, including sensitivity to light. Future research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could lead to the development of new materials and the advancement of biological studies.
Synthesis Methods
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can be synthesized through a simple two-step process. The first step involves the reaction of 1-bromo-4-(trifluoromethyl)benzene with sodium nitrite to form 1-nitro-4-(trifluoromethyl)benzene. The second step involves the reaction of 1-nitro-4-(trifluoromethyl)benzene with potassium t-butoxide and t-butanol to form 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene.
Scientific Research Applications
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been widely used in scientific research as a radical initiator. It has been used in radical polymerization reactions, such as the polymerization of styrene, acrylates, and methacrylates. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has also been used as a fluorescent probe in biological systems. It has been used to study the mechanism of protein folding and the dynamics of lipid bilayers. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a photoinitiator in the fabrication of micro- and nanostructures.
properties
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPURCVJIWJCRK-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(F)(F)F)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroprop-1-enyl)-4-(trifluoromethyl)benzene |
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